molecular formula C14H11ClN2O3S B2552830 4-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 115699-71-3

4-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2552830
CAS No.: 115699-71-3
M. Wt: 322.76
InChI Key: DJPSCONZKNJHKI-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a useful research compound. Its molecular formula is C14H11ClN2O3S and its molecular weight is 322.76. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

4-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2-diamines with appropriate sulfonyl chlorides. The process can be optimized to yield high purity and yield of the target compound. Various methodologies have been explored to enhance the efficiency of the synthesis while minimizing byproducts.

Anticancer Activity

Research has demonstrated that compounds related to 1,2,3,4-tetrahydroquinoxaline derivatives exhibit notable anticancer activities. For instance, a study evaluated several quinoxaline derivatives against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The results indicated that modifications at specific positions on the quinoxaline scaffold could significantly enhance antiproliferative effects .

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
4-(4-Chlorobenzenesulfonyl)-tQNXMCF-715.5Induces apoptosis
4-Methyl-1,2,3,4-tetrahydroquinoxalineSW48012.0G2/M cell-cycle arrest
4-(Phenylsulfonyl)-tQNXA54918.3Inhibits proliferation

Antimicrobial Activity

In addition to anticancer properties, quinoxaline derivatives have been studied for their antimicrobial activities. A series of related compounds were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential use in treating infections .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameBacterial Strain TestedZone of Inhibition (mm)
4-(4-Chlorobenzenesulfonyl)-tQNXE. coli22
4-Methyl-1,2,3,4-tetrahydroquinoxalineS. aureus19
4-(Phenylsulfonyl)-tQNXP. aeruginosa20

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanism : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest at the G2/M phase .
  • Antimicrobial Mechanism : The antibacterial action is likely due to interference with bacterial cell wall synthesis or disruption of membrane integrity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis markers such as caspase activation .
  • Antibacterial Efficacy : In a controlled experiment against E. coli and S. aureus, the compound displayed potent antibacterial activity comparable to standard antibiotics .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c15-10-5-7-11(8-6-10)21(19,20)17-9-14(18)16-12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPSCONZKNJHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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